1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene
CAS No.: 121514-80-5
Cat. No.: VC20810602
Molecular Formula: C27H23N3O6
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121514-80-5 |
|---|---|
| Molecular Formula | C27H23N3O6 |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 1-[2,2-bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene |
| Standard InChI | InChI=1S/C27H23N3O6/c1-2-27(15-34-24-9-3-21(4-10-24)28-18-31,16-35-25-11-5-22(6-12-25)29-19-32)17-36-26-13-7-23(8-14-26)30-20-33/h3-14H,2,15-17H2,1H3 |
| Standard InChI Key | XGTXSOCSVDGFNG-UHFFFAOYSA-N |
| SMILES | CCC(COC1=CC=C(C=C1)N=C=O)(COC2=CC=C(C=C2)N=C=O)COC3=CC=C(C=C3)N=C=O |
| Canonical SMILES | CCC(COC1=CC=C(C=C1)N=C=O)(COC2=CC=C(C=C2)N=C=O)COC3=CC=C(C=C3)N=C=O |
Introduction
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene is a complex organic compound that belongs to the isocyanate family. Isocyanates are highly reactive molecules used extensively in the production of polyurethane foams, coatings, adhesives, and elastomers. This specific compound is characterized by its unique structure, which includes multiple isocyanate groups and ether linkages, making it suitable for various applications in polymer chemistry.
Synthesis and Preparation
The synthesis of 1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene typically involves the reaction of appropriate precursors, such as phenolic compounds and isocyanates, under controlled conditions. The exact synthesis pathway may vary depending on the availability of starting materials and desired product purity.
Synthesis Steps:
-
Preparation of Precursors: Synthesis of 4-isocyanatophenol and other necessary components.
-
Etherification: Reaction of the phenolic compounds with a butyl halide or similar reagent to form the ether linkage.
-
Isocyanate Formation: Introduction of isocyanate groups through reactions with phosgene or other isocyanating agents.
Applications in Polymer Chemistry
1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene can be used in the production of polyurethane-based materials due to its multiple reactive sites. These materials are versatile and find applications in:
-
Foams: Used in furniture, insulation, and packaging.
-
Coatings: Applied in automotive, construction, and industrial sectors for protective and decorative purposes.
-
Adhesives: Utilized in bonding various materials, including wood, metal, and plastics.
Safety and Handling
Isocyanates, including 1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene, are hazardous substances that require careful handling. They can cause respiratory issues and skin irritation. Proper protective equipment and ventilation are essential when working with these compounds.
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume